

2,4-Diiodobromobenzene molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,4-Diiodobromobenzene

Cat. No.: B3392717

[Get Quote](#)

An In-Depth Technical Guide to 1-Bromo-2,4-diiodobenzene: Properties, Synthesis, and Applications in Synthetic Chemistry

Executive Summary

1-Bromo-2,4-diiodobenzene is a polyhalogenated aromatic compound of significant interest to researchers and chemists in the field of organic synthesis and drug development. Its unique substitution pattern, featuring three distinct halogen atoms, provides a versatile platform for the construction of complex molecular architectures through sequential and site-selective cross-coupling reactions. This guide provides a comprehensive overview of its core molecular attributes, physicochemical properties, a detailed synthetic protocol, and its strategic applications, particularly in the realm of palladium-catalyzed bond formation.

Section 1: Core Molecular Attributes

1-Bromo-2,4-diiodobenzene, also known by its IUPAC name, is a key intermediate in organic synthesis.^[1] Its structure allows for programmed, regioselective functionalization, making it a valuable tool for creating elaborate molecular frameworks.^[2]

Table 1: Core Attributes of 1-Bromo-2,4-diiodobenzene

Attribute	Value	Source(s)
IUPAC Name	1-bromo-2,4-diiodobenzene	[3]
CAS Number	126063-04-5	[4][5]
Molecular Formula	C ₆ H ₃ BrI ₂	[1][4][5]
Molecular Weight	408.80 g/mol	[1][4]

```
graph molecular_structure {
  layout=neato;
  node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontsize=12];
```

```
edge [penwidth=2];

// Benzene ring nodes
C1 [label="C", pos="0,1.5!"];
C2 [label="C", pos="-1.3,-0.75!"];
C3 [label="C", pos="-0.81,-2.25!"];
C4 [label="C", pos="0.81,-2.25!"];
C5 [label="C", pos="1.3,-0.75!"];
C6 [label="C", pos="0,0!"]; // Center carbon for bonding// Substituent nodes
Br [label="Br", pos="0,3!", fillcolor="#EA4335", fontcolor="#FFFFFF"];
I1 [label="I", pos="-2.6,-1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"];
I2 [label="I", pos="1.62,-4.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Benzene ring bonds
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C1;

// Substituent bonds
C1 -- Br [label="1"];
C2 -- I1 [label="2"];
C4 -- I2 [label="4"];
}
```

Caption: Molecular structure of 1-Bromo-2,4-diiodobenzene.

Section 2: Physicochemical Properties

The physical and chemical properties of 1-Bromo-2,4-diiodobenzene are dictated by its highly halogenated aromatic structure. The presence of two heavy iodine atoms and one bromine atom contributes to its high density and predicted high boiling point. It is generally soluble in common organic solvents, facilitating its use in a variety of reaction conditions.

Table 2: Physicochemical Data

Property	Value	Source(s)
Appearance	Pale brown crystalline low melting solid	[6]
Boiling Point	337.3 ± 22.0 °C (Predicted)	[4]
Density	2.729 ± 0.06 g/cm ³ (Predicted)	[4]
Solubility	Soluble in organic solvents like chloroform, ethanol, and ether. Insoluble in water.	

Section 3: Synthesis and Mechanistic Insights

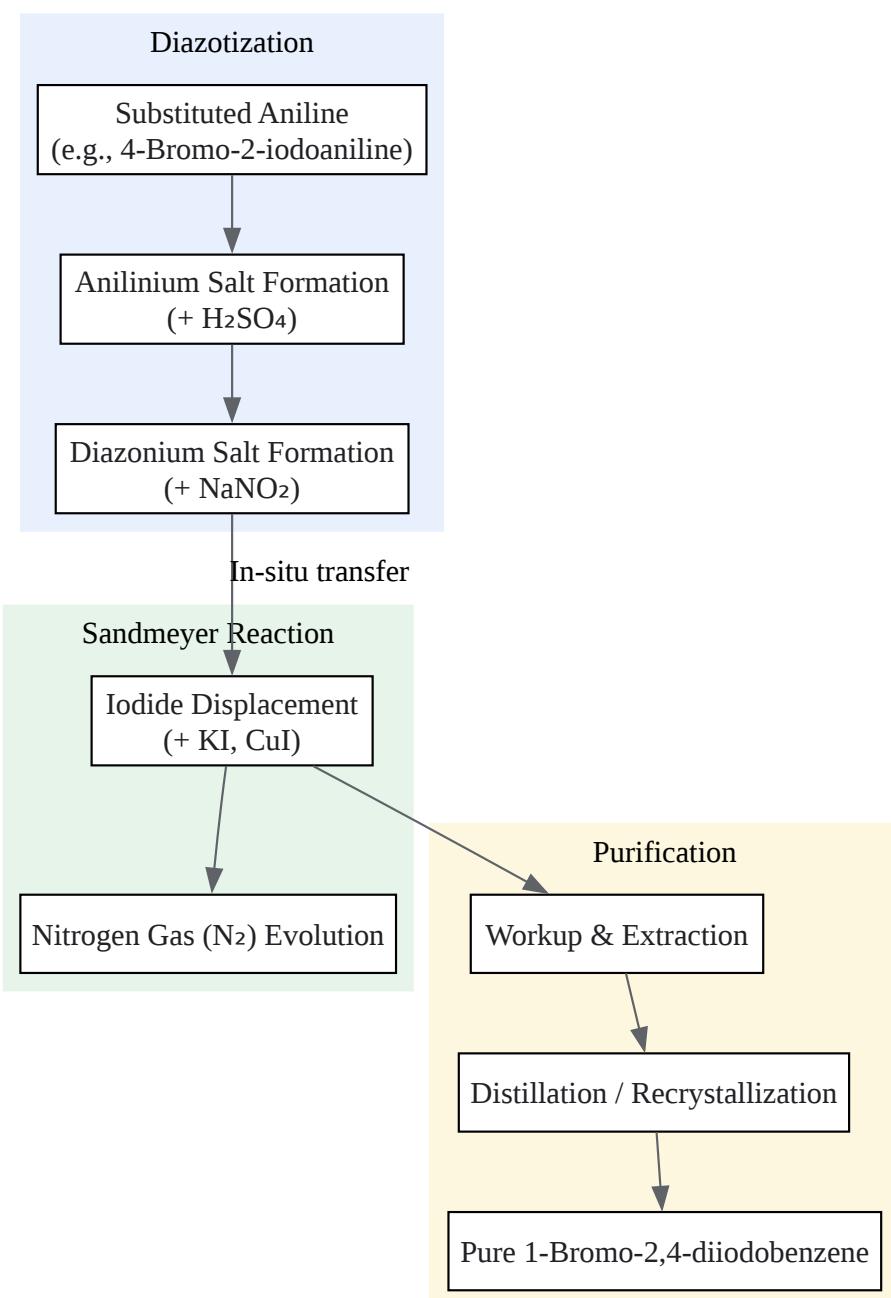
The synthesis of polyhalogenated benzenes like 1-Bromo-2,4-diiodobenzene requires a strategic approach to ensure correct regiochemistry. A common and effective method involves the diazotization of a substituted aniline, followed by a Sandmeyer-type reaction.[\[7\]](#)[\[8\]](#) This process allows for the precise introduction of a halogen at a specific position on the aromatic ring.

Proposed Synthetic Protocol: Diazotization-Iodination

This protocol outlines a plausible synthesis starting from a commercially available precursor, 4-bromo-2-fluoroaniline, proceeding through a diazotization and subsequent halogen exchange. A similar pathway starting from 2-fluoro-4-iodoaniline can also be envisioned to introduce the bromine atom.[\[6\]](#)

Step 1: Diazotization of 4-Bromo-3-chloro-2-fluoroaniline

- In a reaction vessel, 4-bromo-3-chloro-2-fluoroaniline is mixed with sulfuric acid.[\[8\]](#)
- The mixture is heated to reflux to form the corresponding anilinium salt.[\[8\]](#)
- The mixture is then cooled to 50-60°C. Cuprous iodide and potassium iodide are added.[\[8\]](#)
- An aqueous solution of sodium nitrite is added dropwise to the cooled suspension. The nitrite reacts with the anilinium salt to form a diazonium salt intermediate.[\[8\]](#)
- Expert Insight: The formation of the diazonium salt is a critical step. Maintaining a controlled temperature is crucial as diazonium salts can be unstable at higher temperatures. The use of a one-pot method where the diazonium salt reacts immediately with iodide minimizes the formation of by-products.[\[8\]](#)


Step 2: Iodination (Sandmeyer-type Reaction)

- The in-situ generated diazonium salt reacts with the iodide from potassium iodide, catalyzed by cuprous iodide, to replace the diazonium group with an iodine atom, releasing nitrogen gas.[\[8\]](#)
- The reaction is stirred until gas evolution ceases.[\[8\]](#)

- Expert Insight: The Sandmeyer reaction is a powerful tool for introducing a wide range of functional groups onto an aromatic ring. The use of copper(I) iodide as a catalyst is classic for this transformation.

Step 3: Workup and Purification

- An aqueous solution of sodium bisulfite is added to quench any remaining reagents.^[8]
- The organic layer is separated, washed, dried, and concentrated.
- The crude product is purified by distillation or recrystallization to yield the final product.^[8]

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of 1-Bromo-2,4-diiodobenzene.

Section 4: Applications in Advanced Organic Synthesis

The true value of 1-Bromo-2,4-diiodobenzene lies in its capacity as a versatile building block for creating complex organic molecules, a cornerstone of drug discovery and materials science.^{[9][10]} Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.^{[11][12]}

Sequential Cross-Coupling Reactions

The differential reactivity of the carbon-halogen bonds is the key to its utility. The carbon-iodine (C-I) bond is weaker and therefore more reactive in the oxidative addition step of a palladium catalytic cycle than the carbon-bromine (C-Br) bond.^{[11][13]} This reactivity difference (I > Br) allows for selective, sequential functionalization.

- First Coupling (at the Iodo- positions): A Suzuki coupling can be performed under conditions that selectively activate the C-I bonds, leaving the C-Br bond intact. This allows for the introduction of two aryl or vinyl groups at the 2- and 4-positions.
- Second Coupling (at the Bromo- position): By changing the reaction conditions or catalyst, a second, different coupling partner can be introduced at the 1-position by activating the remaining C-Br bond.

This stepwise approach provides chemists with precise control over the final molecular structure, which is essential for tuning the electronic and physical properties of materials for applications like OLEDs or for creating the specific pharmacophores required in drug candidates.^{[2][14]}

[Click to download full resolution via product page](#)

Caption: Sequential Suzuki cross-coupling using 1-Bromo-2,4-diiodobenzene.

Section 5: Safety and Handling

As with most halogenated aromatic compounds, 1-Bromo-2,4-diiodobenzene should be handled with care in a well-ventilated laboratory or fume hood. It is classified as a skin and eye irritant.^[15]

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
- Handling: Avoid breathing dust or vapors. Wash hands thoroughly after handling.

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

- LookChem. 1-bromo-2,4-diiiodobenzene.
- MySkinRecipes. 1-Bromo-2,4-Diiiodobenzene.
- Wikipedia. Suzuki reaction.
- PubChem. 1-Bromo-2-iodobenzene | C6H4BrI | CID 11415.
- National Center for Biotechnology Information. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
- Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction.
- Ningbo Inno Pharmchem Co.,Ltd. 1-Bromo-2-iodobenzene: Properties, Applications, and Synthesis.
- ResearchGate. Cross-Coupling Reactions of Polyhalogenated Heterocycles.
- Ningbo Inno Pharmchem Co., Ltd. Mastering Organic Synthesis: The Versatility of 1,4-Dibromo-2,5-diiiodobenzene.
- PubChem. 1,4-Dibromo-2,5-diiiodobenzene | C6H2Br2I2 | CID 11123771.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Ataman Kimya. 1-BROMO-4-IODOBENZENE, 98%.
- Google Patents. CN110627611A - A method for synthesizing 1,4-dibromo-2,5-diiiodobenzene.
- Semantic Scholar. Cross-Coupling Reactions of Polyhalogenated Heterocycles.
- ACS Publications. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups | Chemical Reviews.
- Google Patents. Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
- National Center for Biotechnology Information. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- Organic Chemistry Portal. Suzuki Coupling.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1-Bromo-2,4-Diiiodobenzene [myskinrecipes.com]
- 2. nbinno.com [nbino.com]
- 3. 126063-04-5 | 1-Bromo-2,4-diiiodobenzene - AiFChem [aifchem.com]
- 4. 1-bromo-2,4-diiiodobenzene | lookchem [lookchem.com]
- 5. 1-Bromo-2,4-diiiodobenzene | 126063-04-5 [sigmaaldrich.com]
- 6. 1-BROMO-2-FLUORO-4-IODOBENZENE | 136434-77-0 [chemicalbook.com]
- 7. 1-Bromo-4-iodobenzene synthesis - chemicalbook [chemicalbook.com]

- 8. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]
- 9. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbino.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Cross-Coupling Reactions of Polyhalogenated Heterocycles | Semantic Scholar [semanticscholar.org]
- 15. 1,4-Dibromo-2,5-diodobenzene | C6H2Br2I2 | CID 11123771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2,4-Diiodobromobenzene molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3392717#2-4-diiodobromobenzene-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com